Cas no 1551051-07-0 (1-Tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate)

1-Tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- AKOS021401557
- 1-tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate
- 1551051-07-0
- EN300-4413023
- 1-Tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate
-
- Inchi: 1S/C14H21NO4/c1-6-8-14(11(16)18-5)9-7-10-15(14)12(17)19-13(2,3)4/h1H,7-10H2,2-5H3
- InChI Key: RLVPMUPWLVQWBY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC1(C(=O)OC)CC#C)=O
Computed Properties
- Exact Mass: 267.14705815g/mol
- Monoisotopic Mass: 267.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8Ų
- XLogP3: 2
1-Tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4413023-1.0g |
1-tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate |
1551051-07-0 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
Enamine | EN300-4413023-0.5g |
1-tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate |
1551051-07-0 | 95.0% | 0.5g |
$809.0 | 2025-03-15 | |
Enamine | EN300-4413023-0.25g |
1-tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate |
1551051-07-0 | 95.0% | 0.25g |
$774.0 | 2025-03-15 | |
Enamine | EN300-4413023-5.0g |
1-tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate |
1551051-07-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
Enamine | EN300-4413023-0.05g |
1-tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate |
1551051-07-0 | 95.0% | 0.05g |
$707.0 | 2025-03-15 | |
Enamine | EN300-4413023-0.1g |
1-tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate |
1551051-07-0 | 95.0% | 0.1g |
$741.0 | 2025-03-15 | |
Enamine | EN300-4413023-2.5g |
1-tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate |
1551051-07-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
Enamine | EN300-4413023-10.0g |
1-tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate |
1551051-07-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 |
1-Tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate Related Literature
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Additional information on 1-Tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate
1-Tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate: A Comprehensive Overview
The compound with CAS No. 1551051-07-0, known as 1-Tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate, is a highly specialized organic compound with a complex structure and diverse applications. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its unique properties and potential for advanced functionalization. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.
Structural Analysis and Synthesis
The molecular structure of 1-Tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate is characterized by a pyrrolidine ring system with substituents at positions 1 and 2. The presence of a tert-butyl group at position 1 and a methyl group at position 2 introduces steric hindrance, which plays a crucial role in determining the compound's reactivity and stability. Additionally, the propargyl group (prop-2-yn-1-yl) at position 2 adds a unique functionality, enabling further chemical modifications such as click chemistry reactions or polymerization processes.
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions, eliminations, and coupling reactions. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses, reducing production costs and improving yield rates. Researchers have also explored the use of biocatalysts and green chemistry principles to develop environmentally friendly synthesis pathways for this compound.
Applications in Materials Science
One of the most promising applications of 1-Tert-butyl 2-methyl 2-(propargyloxy)pyrrolidine dicarboxylic acid lies in its use as a precursor for advanced materials. The propargyl group enables the formation of covalent networks through cycloaddition reactions, making it an ideal candidate for the development of high-performance polymers and composites. Recent studies have demonstrated its potential in creating stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.
In addition to its role in polymer chemistry, this compound has also been utilized in the synthesis of nanoparticles and drug delivery systems. Its ability to form stable complexes with metal ions has led to innovative applications in catalysis and sensing technologies.
Pharmaceutical Applications
The pharmaceutical industry has shown growing interest in 1-Tert-butyl 2-methyl 2-(propargyloxy)pyrrolidine dicarboxylic acid due to its potential as a drug carrier or bioactive molecule. Researchers have explored its ability to act as a prodrug or delivery vehicle for therapeutic agents, leveraging its structural versatility to enhance drug solubility and bioavailability.
Recent studies have focused on its application in targeted drug delivery systems, where the compound's functional groups can be modified to recognize specific biomarkers or cellular receptors. This approach holds promise for improving treatment efficacy while minimizing side effects.
Toxicological Considerations
As with any novel chemical compound, understanding the toxicological profile of 1-Tert-butyl 2-methyl 2-(propargyloxy)pyrrolidine dicarboxylic acid is essential for ensuring safe handling and application. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity under standard testing conditions. However, further research is required to evaluate its long-term effects on human health and the environment.
Efforts are underway to establish standardized protocols for assessing the environmental impact of this compound, particularly in relation to its potential for bioaccumulation and degradation under natural conditions.
Future Directions
The future of 1-Tert-butyl 2-methyl 2-(propargyloxy)pyrrolidine dicarboxylic acid lies in expanding its applications across multiple industries while addressing challenges related to scalability and sustainability. Ongoing research aims to optimize synthesis routes, enhance functionalization capabilities, and explore novel uses in emerging fields such as nanotechnology and regenerative medicine.
Collaborative efforts between academia and industry are expected to drive innovation in this area, paving the way for new breakthroughs that leverage the unique properties of this compound.
1551051-07-0 (1-Tert-butyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate) Related Products
- 2580103-61-1(rac-tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclopropane-1-carboxylate)
- 1427655-82-0(N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide)
- 1353994-66-7((R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride)
- 1892833-33-8(2-(5-chloro-1H-indol-2-yl)propan-2-ol)
- 1258650-88-2(4-(pyrrolidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride)
- 2228676-28-4(3-(4,6-dichloropyrimidin-5-yl)-2-hydroxypropanoic acid)
- 2104914-62-5(3-(2,4-dimethoxyphenyl)-2-methoxypropanoic acid)
- 1804421-50-8(4-Methoxy-5-(trifluoromethyl)picolinonitrile)
- 2309462-54-0(2-Azabicyclo[2.1.1]hexane, 4-fluoro-)
- 1805019-81-1(2,6-Bis(trifluoromethyl)-4-methylaniline)



